molecular formula C16H21N3O3 B5130150 N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide

N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide

Cat. No. B5130150
M. Wt: 303.36 g/mol
InChI Key: JPDYXYBDADFFBJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide, also known as CHMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CHMA is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively to explore its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide involves the inhibition of various enzymes and proteins involved in cancer cell proliferation and survival. N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression and are often overexpressed in cancer cells. Additionally, N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is often overexpressed in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of the immune system. Apoptosis is a programmed cell death mechanism that is often disrupted in cancer cells, leading to uncontrolled cell proliferation. N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to induce apoptosis in cancer cells, leading to their death. Angiogenesis is the process by which new blood vessels are formed, and it is often upregulated in cancer cells to provide them with nutrients and oxygen. N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to inhibit angiogenesis, thereby preventing the growth and spread of cancer cells. Finally, N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to modulate the immune system by increasing the activity of natural killer cells and T cells, which are involved in the destruction of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide in lab experiments is its potent anticancer activity against various cancer cell lines. Furthermore, N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to exhibit low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to explore the potential side effects of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide and its long-term safety.

Future Directions

Several future directions can be explored in the field of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide research. One potential direction is the development of novel formulations of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential applications of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide in the treatment of other diseases, including neurodegenerative diseases and autoimmune diseases. Finally, the development of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide analogs with improved potency and selectivity can further enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide, or N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been synthesized through various methods, and its mechanism of action has been studied extensively to explore its potential therapeutic effects. N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide exhibits significant anticancer activity against various cancer cell lines and possesses anti-inflammatory, antioxidant, and neuroprotective properties. Further studies are needed to explore the potential applications of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide in the treatment of various diseases and to develop novel formulations and analogs.

Synthesis Methods

The synthesis of N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide can be achieved through various methods, including the reaction of 2-methylbenzoyl hydrazine with cyclohexanone in the presence of acetic acid, followed by the oxidation of the resulting product using potassium permanganate. Another method involves the reaction of 2-methylbenzoyl hydrazine with cyclohexanone in the presence of sodium acetate and acetic anhydride, followed by the addition of oxalic acid dihydrate and subsequent heating.

Scientific Research Applications

N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been extensively studied for its potential applications in the field of medicine. Several studies have shown that N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Furthermore, N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-11-7-5-6-10-13(11)14(20)18-19-16(22)15(21)17-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,17,21)(H,18,20)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDYXYBDADFFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazinyl]-2-oxoacetamide

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